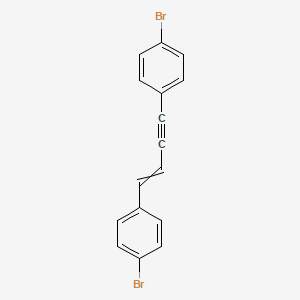

1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene)

説明

特性

CAS番号 |

500906-74-1 |

|---|---|

分子式 |

C16H10Br2 |

分子量 |

362.06 g/mol |

IUPAC名 |

1-bromo-4-[4-(4-bromophenyl)but-1-en-3-ynyl]benzene |

InChI |

InChI=1S/C16H10Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1,3,5-12H |

InChIキー |

LDSIYCTVSKGRTD-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)Br)Br |

製品の起源 |

United States |

準備方法

1,1’-(ブタ-1-エン-3-イン-1,4-ジイル)ビス(4-ブロモベンゼン)の合成は、通常、4-ブロモベンゼンとブテン-イン中間体のカップリングを伴います。一般的な方法の1つは、パラジウム触媒と銅助触媒の存在下で、4-ブロモベンゼンを末端アルキンと反応させる薗頭カップリング反応です。反応条件には、多くの場合、トリエチルアミンなどの塩基とテトラヒドロフラン(THF)などの溶媒の使用が含まれます。 反応は、通常、窒素またはアルゴンなどの不活性雰囲気下で行われ、酸化を防ぎます .

工業的製造方法には、同様のカップリング反応が含まれる場合がありますが、規模が大きく、収量と純度を最適化しています。これらの方法は、多くの場合、継続的なフローリアクターと自動システムを採用して、一貫した生産品質を確保しています。

化学反応の分析

1,1’-(ブタ-1-エン-3-イン-1,4-ジイル)ビス(4-ブロモベンゼン)は、次のような様々なタイプの化学反応を起こします。

置換反応: 化合物中の臭素原子は、求核置換反応によって他の官能基に置換され得ます。これらの反応の一般的な試薬には、ナトリウムメトキシドまたはカリウムtert-ブトキシドが含まれます。

酸化反応: ブテン-イン結合は、ジケトンまたは他の酸素化誘導体を形成するために酸化され得ます。これらの反応には、過マンガン酸カリウムまたは四酸化オスミウムなどの試薬がよく使用されます。

還元反応: この化合物は、パラジウム-炭素(Pd/C)または酸化白金(PtO2)などの触媒を用いた水素化反応によって、アルカンまたはアルケンに還元され得ます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、過マンガン酸カリウムによる酸化はジケトンを生成する可能性がありますが、水素ガスによる還元はアルカンを生成する可能性があります .

科学研究への応用

1,1’-(ブタ-1-エン-3-イン-1,4-ジイル)ビス(4-ブロモベンゼン)は、科学研究で幅広い用途があります。

科学的研究の応用

Organic Synthesis

1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) serves as a versatile building block in organic synthesis. Its ability to undergo cross-coupling reactions with other organic compounds allows for the formation of complex molecular structures. For instance, the compound can be utilized in:

- Suzuki Coupling Reactions : This compound can participate in palladium-catalyzed Suzuki reactions to form symmetrical diarylethynes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

- Sonogashira Coupling : The presence of terminal alkyne functionality enables its use in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds with various halides .

Material Science

The unique properties of 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) make it an interesting candidate for applications in material science:

- Polymer Chemistry : The compound can be polymerized to create conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

- Nanotechnology : Due to its structural characteristics, the compound can be functionalized for use in nanomaterials. Research has shown that derivatives of this compound can enhance the properties of nanocomposites used in various industrial applications .

Biological Applications

Recent studies have investigated the biological activities of compounds derived from 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene):

- Anticancer Activity : Some derivatives exhibit promising anticancer properties by inducing apoptosis in cancer cells. These findings suggest potential therapeutic applications .

- Antimicrobial Properties : Research has indicated that certain derivatives possess antimicrobial activities against a range of pathogens, highlighting their potential use in developing new antibiotics .

Case Study 1: Synthesis of Diarylethynes

In a study published by Rixson et al., the authors demonstrated the synthesis of diarylethynes using calcium carbide as a cost-effective starting material via palladium-catalyzed coupling reactions involving 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene). This method showcased not only the efficiency of the reaction but also the versatility of the compound as a building block in organic synthesis .

Case Study 2: Polymer Development

A thesis by Innes at Flinders University explored the polymerization of derivatives of 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene). The resulting polymers exhibited enhanced electrical conductivity and stability, making them suitable for applications in flexible electronics and energy storage devices .

作用機序

1,1’-(ブタ-1-エン-3-イン-1,4-ジイル)ビス(4-ブロモベンゼン)がその効果を発揮するメカニズムは、特定の用途によって異なります。化学反応において、その反応性は主に臭素原子とブテン-イン結合の存在によるものです。臭素原子は置換反応で脱離基として働き、ブテン-イン結合は酸化反応と還元反応の場を提供します。

生物系において、この化合物の作用機序は、特定の誘導体とその分子標的との相互作用によって異なります。 これらの相互作用には、酵素、受容体、または他の生体分子への結合が含まれ、細胞プロセスや経路の変化につながる可能性があります .

類似化合物との比較

Structural Analogues with Varied Linkers

a) But-2-ene-Linked Pyridinium Dibromides

Compounds like trans-2,4’-bis[(hydroxyimino)methyl]-1,1’-(but-2-ene-1,4-diyl)bispyridinium dibromide (K053) share a saturated but-2-ene linker but differ in substituents (pyridinium rings with hydroxyimino groups). These compounds are acetylcholinesterase reactivators, highlighting the importance of linker flexibility and nitrogen-containing moieties in biological activity.

b) Buta-1,3-diyne-Linked Biphenyl Derivatives

Examples include 6,6''-(buta-1,3-diyne-1,4-diyl)bis(4'-methoxy-[1,1'-biphenyl]-3-ol) (2r), which features a fully unsaturated diyne backbone. However, the presence of methoxy (electron-donating) and hydroxyl groups in 2r contrasts with the electron-withdrawing bromine substituents in the target compound, suggesting divergent solubility and reactivity profiles .

c) Saturated Alkyl Linkers

Compounds such as 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene] () utilize a chlorinated, saturated alkyl chain. The absence of conjugation reduces rigidity and electronic delocalization, making these compounds more adaptable for hydrophobic interactions in pharmaceuticals. Bromine in the target compound may enhance halogen bonding, a feature absent in fluorine-substituted analogs .

Substituent Effects

a) Bromine vs. Fluorine

Bromine’s larger atomic radius and polarizability compared to fluorine (e.g., in 1,1'-(bromomethylene)bis(4-fluorobenzene), ) increase steric bulk and electron-withdrawing effects. This difference could influence crystallization behavior, solubility, and reactivity in cross-coupling reactions. Brominated compounds may also exhibit stronger halogen bonding, relevant in crystal engineering or supramolecular chemistry .

b) Methoxy and Hydroxy Groups

Methoxy and hydroxy substituents (e.g., in ’s 2r) enhance solubility in polar solvents and enable hydrogen bonding. In contrast, bromine’s hydrophobicity and electronegativity may favor applications in hydrophobic matrices or as flame retardants.

生物活性

1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene), also known as a derivative of bis(4-bromobenzene) linked by a buten-3-yne moiety, is a compound of interest in organic and medicinal chemistry. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C16H12Br2

- Molecular Weight: 368.11 g/mol

- CAS Number: 13141-45-2

The compound features two bromobenzene groups connected by a buten-3-yne linker, which may influence its biological activity through electronic and steric effects.

Anticancer Properties

Research has indicated that compounds structurally similar to 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) exhibit significant anticancer properties. A study explored the growth inhibition of various cancer cell lines using related compounds. The results showed that certain derivatives could selectively inhibit tumorigenic cells while sparing normal cells at concentrations as low as 10 µM .

The mechanisms through which these compounds exert their biological effects are varied and include:

- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Inhibition of Cell Migration: Research has demonstrated that certain derivatives can inhibit cancer cell motility, which is crucial for metastasis. This effect may be linked to alterations in signaling pathways involving phosphoproteins that regulate cell movement .

Case Studies

-

Study on Growth Inhibition :

- A comparative study assessed the growth inhibition properties of various thalidomide derivatives, including those with similar structural motifs to 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene). The findings highlighted two compounds with potent growth inhibition against hepatocellular carcinoma (HCC) cells while having minimal effects on non-tumorigenic cells .

-

Mechanistic Insights :

- Another investigation focused on the signaling pathways affected by these compounds. It was found that they could modulate key signaling pathways involved in cancer progression, including those related to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are critical for tumor growth and angiogenesis .

Comparative Analysis with Similar Compounds

The biological activity of 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) can be compared to other related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,1'-(But-1-en-3-yne-1,4-diyl)bis(benzene) | No halogen substitution | Moderate cytotoxicity |

| 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) | Chlorine substitution | Enhanced anticancer properties |

| 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) | Methoxy substitution | Selective growth inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene)?

- Methodology : The compound can be synthesized via Sonogashira coupling, leveraging palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. For instance, coupling 4-bromophenylacetylene with a dihalogenated butenynediyl precursor under inert conditions (e.g., N₂ atmosphere) with a Pd(PPh₃)₄ catalyst and CuI co-catalyst. Reaction optimization includes temperature control (60–80°C) and solvent selection (THF or DMF) to minimize side reactions .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification typically involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) .

Q. How can the purity and structure of this compound be verified post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the butenynediyl backbone (distinct alkene/alkyne proton signals at δ 5.5–6.5 ppm and δ 2.5–3.5 ppm, respectively) and brominated aromatic rings (para-substitution patterns) .

- Infrared (IR) Spectroscopy : Peaks at ~680 cm⁻¹ (C-Br stretch) and ~2100 cm⁻¹ (C≡C stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M⁺] at m/z 412.89 for C₁₆H₁₀Br₂) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodology : Store in amber vials under inert gas (argon or nitrogen) at –20°C to minimize oxidative degradation of the alkyne moiety and bromine displacement. Regular stability checks via NMR are advised .

Advanced Research Questions

Q. How does the conjugation of the butenynediyl linker influence electronic properties in cross-coupling reactions?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, revealing enhanced electron-withdrawing effects from the bromine substituents and conjugation effects of the linker .

- Experimental Validation : Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy tracks absorption shifts (λmax ~270–300 nm for conjugated systems) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology :

- Multi-Technique Correlation : Combine X-ray crystallography (for unambiguous structural confirmation) with NMR/IR to address discrepancies. For example, crystallography can clarify ambiguous alkene/alkyne geometries (E/Z isomerism) .

- Dynamic NMR : Resolve rotational barriers in the butenynediyl backbone at variable temperatures (e.g., –40°C to 25°C) .

Q. How can computational tools predict regioselectivity in further functionalization (e.g., Suzuki-Miyaura coupling)?

- Methodology :

- Reaxys/BKMS Database Mining : Identify precedent reactions with similar brominated aryl-alkyne systems to predict reactive sites .

- Machine Learning Models : Train models on existing datasets (e.g., Pistachio or Reaxys_BIOCATALYSIS) to prioritize reaction pathways with high atom economy and low steric hindrance .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。